Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer C2 Configuration Determines Biological Target Engagement
The (R)-enantiomer (CAS 1049728-36-0) and the (S)-enantiomer (CAS 1217613-78-9) are both commercially available, but they exhibit distinct interactions with chiral biological targets. The (R)-enantiomer, also designated as 2-(4-Iodobenzyl)-L-proline hydrochloride, retains the native L-proline configuration at C2, preserving compatibility with eukaryotic ribosomal peptide synthesis machinery and L-amino acid recognition sites . In contrast, the (S)-enantiomer (2-(4-Iodobenzyl)-D-proline hydrochloride) possesses the non-natural D-configuration, which can confer resistance to proteolytic degradation but may abolish binding to L-proline-selective targets . This stereochemical divergence is a first-order selection criterion for any application involving chiral recognition.
| Evidence Dimension | Absolute configuration at C2 |
|---|---|
| Target Compound Data | R configuration (L-proline stereochemistry); CAS 1049728-36-0; Synonym: 2-(4-Iodobenzyl)-L-proline HCl |
| Comparator Or Baseline | S configuration (D-proline stereochemistry); CAS 1217613-78-9; Synonym: 2-(4-Iodobenzyl)-D-proline HCl |
| Quantified Difference | Opposite absolute configuration at the quaternary C2 stereocenter; no interconversion possible without bond breaking |
| Conditions | Structural assignment confirmed by InChI Key (INTFYFSQQIYZNP-UTONKHPSSA-N for R-enantiomer) ; S-enantiomer has distinct InChI Key |
Why This Matters
For integrin antagonist programs or any target where L-proline geometry is required for binding, selection of the R-enantiomer is mandatory; the S-enantiomer is structurally incapable of occupying the same chiral binding pocket.
